BenchChemオンラインストアへようこそ!

tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Medicinal chemistry Physicochemical profiling Drug-likeness optimization

5-Methoxy-7-azaindole building block featuring three orthogonal handles: acid-labile Boc at N1, electrophilic chloromethyl at C3, and potency-enhancing 5-methoxy. Pre-installed methoxy lowers LogP by 0.64 vs. 5-Cl analog and adds a critical H-bond acceptor for kinase hinge binding. Saves two synthetic steps vs. unprotected core. Ready for direct diversification in FGFR/CDK inhibitor libraries, DEL, and fragment-based programs. Ideal for medicinal chemistry SAR requiring consistent pharmacophoric integrity.

Molecular Formula C14H17ClN2O3
Molecular Weight 296.75 g/mol
CAS No. 1234616-56-8
Cat. No. B3320391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
CAS1234616-56-8
Molecular FormulaC14H17ClN2O3
Molecular Weight296.75 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)OC)CCl
InChIInChI=1S/C14H17ClN2O3/c1-14(2,3)20-13(18)17-8-9(6-15)11-5-10(19-4)7-16-12(11)17/h5,7-8H,6H2,1-4H3
InChIKeyRGFAAXKQVGVHDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1234616-56-8): Procurement-Ready Physicochemical and Structural Baseline


tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1234616-56-8; MFCD17015934) is a 7-azaindole-based heterocyclic building block carrying three orthogonal functional handles: an acid-labile Boc protecting group at N1, an electrophilic chloromethyl group at C3, and an electron-donating methoxy substituent at C5 of the pyrrolo[2,3-b]pyridine core . The compound has a molecular formula of C₁₄H₁₇ClN₂O₃, a molecular weight of 296.75 g/mol, a computed LogP of 3.57, a topological polar surface area (TPSA) of 53.35 Ų, five hydrogen-bond acceptors, zero hydrogen-bond donors, and two rotatable bonds . Commercial suppliers offer the compound at ≥97–98% purity, typically in quantities from 100 mg to 10 g, positioning it as a late-stage functionalized intermediate for medicinal chemistry programs targeting kinase inhibition—particularly fibroblast growth factor receptor (FGFR) and cyclin-dependent kinase (CDK) pathways—where the 5-methoxy-7-azaindole scaffold has demonstrated validated pharmacophoric relevance .

Why In-Class 7-Azaindole Building Blocks Cannot Substitute for tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate


The pyrrolo[2,3-b]pyridine building-block landscape contains multiple Boc-protected, C3-chloromethylated analogs that differ only at the C5 position—yet that single substituent governs the compound's physicochemical profile, synthetic trajectory, and ultimate pharmacophoric compatibility. Substituting the 5-methoxy group with hydrogen (CAS 144657-68-1), chlorine (CAS 1029053-07-3), or bromine (CAS 1234616-42-2) alters TPSA by over 9 Ų, shifts LogP by up to 0.64 units, and removes a hydrogen-bond acceptor critical for kinase hinge-region interactions . Conversely, using the unprotected 5-methoxy-7-azaindole core (CAS 183208-36-8) forfeits both the Boc protection needed for orthogonal N1 elaboration and the chloromethyl handle required for C3 diversification . In drug discovery programs—particularly FGFR and CDK inhibitor campaigns where the 5-methoxy substituent has been demonstrated to improve both enzymatic potency and cellular activity—generic substitution introduces uncontrolled variables that invalidate SAR continuity and necessitate re-optimization of downstream synthetic routes .

Quantitative Differentiation Evidence: tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate vs. Closest Analogs


Topological Polar Surface Area (TPSA): +20.9% Increase Over the Non-Methoxy and 5-Chloro Analogs Enhances Predicted Membrane Permeability Tuning

The target compound exhibits a TPSA of 53.35 Ų compared with 44.12 Ų for both the non-methoxy analog tert-butyl 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 144657-68-1) and the 5-chloro analog tert-butyl 5-chloro-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1029053-07-3), as reported by the same vendor under identical computational methodology . This represents an absolute increase of +9.23 Ų (+20.9%) attributable solely to the 5-methoxy substituent, placing the target compound in a meaningfully different TPSA regime for blood–brain barrier and oral absorption predictions without exceeding the typical 140 Ų threshold for oral bioavailability .

Medicinal chemistry Physicochemical profiling Drug-likeness optimization TPSA

LogP Differential: 0.64-Unit Lower Lipophilicity than the 5-Chloro Analog Reduces LogD-Driven Off-Target Risk

The target compound has a computed LogP of 3.5669, which is nearly identical to the non-methoxy analog (CAS 144657-68-1: LogP 3.5583; Δ = +0.0086) but substantially lower than the 5-chloro analog tert-butyl 5-chloro-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1029053-07-3: LogP 4.2117; Δ = −0.6448) . The 0.64-unit LogP reduction relative to the 5-Cl comparator translates to an approximately 4.4-fold lower predicted octanol–water partition coefficient, which is relevant because each unit increase in LogP above 3 has been associated with progressively higher risks of cytochrome P450 promiscuity, hERG channel blockade, and phospholipidosis in drug discovery settings .

Lipophilicity LogP optimization Off-target risk ADME

Hydrogen-Bond Acceptor Count: One Additional HBA Over 5-H and 5-Cl Analogs Expands Kinase Hinge-Binding Capacity

The target compound possesses five hydrogen-bond acceptors (HBA = 5) versus four (HBA = 4) for both the 5-H analog (CAS 144657-68-1) and the 5-Cl analog (CAS 1029053-07-3) . The additional HBA arises from the methoxy oxygen at C5, which can serve as a hydrogen-bond acceptor in kinase hinge-region interactions. In the broader azaindole kinase inhibitor literature, the presence of a methoxy group at the 5-position has been shown to form critical hydrogen bonds with conserved kinase hinge residues—for example, in DYRK1A inhibitors where the methoxy group afforded selective inhibition, while the corresponding hydroxyl substitution redirected selectivity toward c-Raf . Furthermore, in FGFR inhibitor programs, introduction of methoxy groups significantly improved FGFR1 enzymatic potency (95% inhibition at 0.1 μM for the 3,5-dimethoxy analog vs. diminished activity for chloro-substituted counterparts) .

Hydrogen bonding Kinase inhibitor design Hinge-region binding SAR

Orthogonal Synthetic Handle Architecture: Three Chemically Distinct Functional Groups Enable Sequential Diversification Without Protecting-Group Manipulation

The target compound is the only commercially available 7-azaindole building block that simultaneously presents three orthogonally reactive functional groups at ≥97% purity: (i) a Boc carbamate at N1 (cleavable under acidic conditions: TFA/CH₂Cl₂ or HCl/dioxane), (ii) a chloromethyl group at C3 (susceptible to nucleophilic displacement with amines, thiols, alkoxides, or stabilized carbanions), and (iii) a methoxy group at C5 (electron-donating, metabolically stable, and capable of hydrogen-bond acceptance) . In contrast, the 5-H analog (CAS 144657-68-1) offers only two reactive handles, the 5-Cl analog (CAS 1029053-07-3) provides a chlorine atom that is less electronically activating than methoxy and cannot act as an HBA, and the 5-Br analog (CAS 1234616-42-2, MW 345.62) introduces a heavy halogen that substantially increases molecular weight and may undergo unwanted metal-catalyzed side reactions . The unprotected core scaffold 5-methoxy-7-azaindole (CAS 183208-36-8) lacks both the Boc and chloromethyl groups, requiring two additional protection/functionalization steps before C3 diversification can commence .

Parallel synthesis Orthogonal protection DNA-encoded libraries Medicinal chemistry Building block

Rotatable Bond Count: An Additional Degree of Conformational Freedom vs. 5-H and 5-Cl Analogs May Influence Target-Bound Entropy

The target compound possesses two rotatable bonds compared with a single rotatable bond for both the 5-H analog (CAS 144657-68-1) and the 5-Cl analog (CAS 1029053-07-3), as computed and reported under identical methodology by Leyan . The second rotatable bond is introduced by the methoxy group at C5 (O–CH₃ torsion). While the addition of a single rotatable bond carries a modest estimated entropic penalty of approximately 0.5–1.0 kcal/mol upon target binding (based on the general principle that each freely rotatable bond contributes ~0.7 kcal/mol to the conformational entropy loss), the methoxy group's capacity to pre-organize into a low-energy conformation that mimics the bound-state geometry—through conjugation with the pyridine ring—may partially offset this penalty while preserving the hydrogen-bonding advantage .

Conformational analysis Rotatable bonds Ligand efficiency Entropic penalty

Class-Level SAR: 5-Methoxy Substitution on 7-Azaindole Is Associated with Enhanced Kinase Inhibitory Potency Across Multiple Target Families

A convergent body of medicinal chemistry literature establishes that the 5-methoxy substituent on the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is not merely a decorative group but a pharmacophoric determinant of kinase inhibition potency and selectivity. In the FGFR inhibitor series reported by Su et al. (RSC Adv. 2021), replacement of a 3-methoxy group with chlorine (compound 4b) decreased FGFR1 enzymatic potency and cellular activity, while the introduction of methoxy groups at both the 3- and 5-positions (compound 4h) significantly improved FGFR1 potency to 95% inhibition at 0.1 μM and cellular antiproliferative activity to 57% inhibition of 4T1 breast cancer cells at 10 μM, with IC₅₀ values of 7, 9, 25, and 712 nM against FGFR1–4, respectively . Independently, the azaindole kinase inhibitor review by Mérour et al. (Molecules 2014) demonstrated that methoxy substitution on the azaindole core directed selectivity toward DYRK1A kinase, whereas the corresponding hydroxyl analog shifted selectivity to c-Raf, confirming that the methoxy oxygen's hydrogen-bond-accepting capability—rather than merely its steric or electronic properties—governs target engagement . The 5-methoxy-7-azaindole scaffold has additionally been implicated in cyclin-dependent kinase (CDK) inhibition programs .

Structure-activity relationship FGFR inhibitor Kinase selectivity Methoxy pharmacophore

Highest-Impact Procurement Scenarios for tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate


FGFR-Directed Kinase Inhibitor Lead Optimization Requiring Pre-Installed 5-Methoxy Pharmacophore

For medicinal chemistry programs targeting the FGFR1–4 kinase family, the target compound provides a ready-to-diversify scaffold in which the 5-methoxy group is already installed—a validated potency-enhancing substituent that contributed to FGFR1 inhibition of 95% at 0.1 μM and FGFR1–4 IC₅₀ values of 7–712 nM in optimized derivatives . Procuring this building block rather than the 5-H analog (CAS 144657-68-1) avoids a later-stage methoxylation step that may require harsh conditions or protecting-group gymnastics. The Boc group permits N1 elaboration (e.g., sulfonylation, alkylation, or amide coupling) after acidic deprotection, while the chloromethyl handle at C3 enables sequential diversification with amine, thiol, or alkoxide nucleophiles to generate focused libraries around the FGFR pharmacophore .

DNA-Encoded Library (DEL) Construction Requiring Orthogonally Functionalized Azaindole Cores

In DEL technology, each building block must carry a functional handle compatible with DNA attachment chemistry while preserving additional orthogonal reactive sites for subsequent library diversification. The target compound's Boc group can be cleaved under mild acidic conditions to reveal the N1 position for DNA-headpiece conjugation, while the chloromethyl group remains intact for on-DNA nucleophilic substitution chemistry in a subsequent split-and-pool step, and the 5-methoxy group provides a distinct electronic environment that can be exploited for C–H functionalization or maintained as a pharmacophoric element . The 20.9% higher TPSA of the target compound relative to the 5-H and 5-Cl analogs (53.35 vs. 44.12 Ų) also contributes to improved aqueous solubility of on-DNA intermediates, a known challenge in DEL chemistry where precipitation of DNA conjugates limits productive library size .

Parallel Synthesis of CDK-Focused Compound Libraries Leveraging the Methoxy–Kinase Hinge Interaction

5-Methoxy-7-azaindole has established precedent as a CDK inhibitory scaffold , and the azaindole framework review by Mérour et al. (2014) provides crystallographic evidence that the methoxy group at the 5-position can form key hydrogen bonds with conserved kinase hinge residues, directing target selectivity . The target compound, with its pre-installed 5-methoxy group (HBA count = 5 vs. 4 for the 5-H and 5-Cl analogs), enables parallel synthesis of 24-, 48-, or 96-member arrays via C3 chloromethyl displacement with diverse amine sets, followed by Boc deprotection and N1 capping, generating CDK-biased screening libraries in three synthetic steps from a single building block. This represents a two-step reduction versus starting from 5-methoxy-7-azaindole (CAS 183208-36-8), which would require separate N-protection and C3 functionalization .

Fragment-to-Lead Optimization Where Balanced Lipophilicity (LogP ~3.57) Is Critical for Ligand Efficiency Metrics

In fragment-based drug discovery programs, every substituent addition must be justified by its contribution to binding affinity relative to its impact on lipophilicity. The target compound's LogP of 3.5669 is 0.64 units lower than the 5-chloro analog (CAS 1029053-07-3, LogP 4.2117) , meaning that downstream elaborated molecules built from the methoxy scaffold will systematically maintain lower lipophilicity than those derived from the chloro analog—an advantage quantified by the lipophilic ligand efficiency (LLE = pIC₅₀ − LogP) metric, where each 0.64 LogP unit saved directly translates to a 0.64-unit LLE improvement at equivalent potency . This is especially relevant for CNS-penetrant kinase inhibitor programs, where the target compound's TPSA of 53.35 Ų (vs. 44.12 Ų for comparators) falls within the empirically observed range (40–70 Ų) associated with favorable brain penetration .

Quote Request

Request a Quote for tert-Butyl 3-(chloromethyl)-5-methoxy-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.